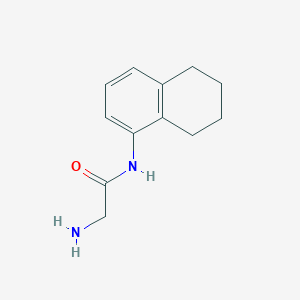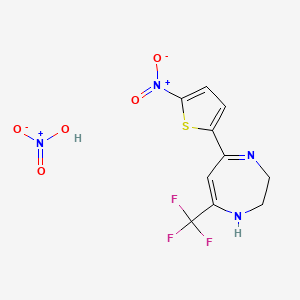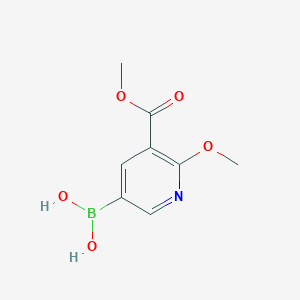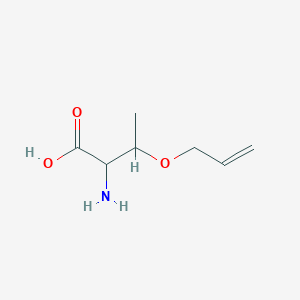![molecular formula C28H24NOP B12507416 (4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole](/img/structure/B12507416.png)
(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole is a chiral phosphine ligand that has gained attention in the field of organic chemistry. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in synthetic chemistry. Its unique structure, which includes both a phosphine and an oxazole moiety, allows it to participate in a wide range of chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole typically involves several steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the diphenylphosphino group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents is optimized to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
科学研究应用
(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including hydrogenation, cross-coupling, and asymmetric synthesis.
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Its potential as a catalyst in drug synthesis has been explored, particularly in the production of chiral pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over chemical reactions is required.
作用机制
The mechanism by which (4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole exerts its effects is primarily through its role as a ligand. The phosphine group can coordinate with transition metals, forming complexes that facilitate various catalytic processes. These metal-ligand complexes can activate substrates, lower activation energies, and provide pathways for selective transformations. The oxazole moiety can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties but lacking the oxazole ring.
(S)-BINAP: A chiral phosphine ligand used in asymmetric synthesis, similar in function but with a different structural framework.
DIPAMP: Another chiral phosphine ligand used in hydrogenation reactions, offering different steric and electronic properties.
Uniqueness
What sets (4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole apart from these similar compounds is its unique combination of a phosphine and an oxazole moiety. This dual functionality allows it to participate in a broader range of reactions and provides additional opportunities for fine-tuning reactivity and selectivity in catalytic processes.
属性
分子式 |
C28H24NOP |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
diphenyl-[2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]phenyl]phosphane |
InChI |
InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)26-21-30-28(29-26)20-23-14-10-11-19-27(23)31(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19,26H,20-21H2 |
InChI 键 |
GWUCHOLRNDOALU-UHFFFAOYSA-N |
规范 SMILES |
C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)
![Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate](/img/structure/B12507345.png)


![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12507351.png)
![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
![[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12507357.png)



![1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester](/img/structure/B12507377.png)
![2-[3-(1-Aminoethyl)-2-fluorophenyl]-2,2-difluoroethanol](/img/structure/B12507391.png)


